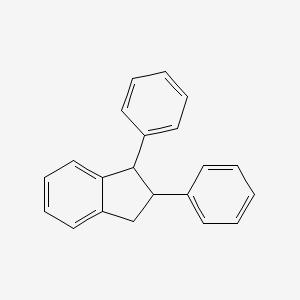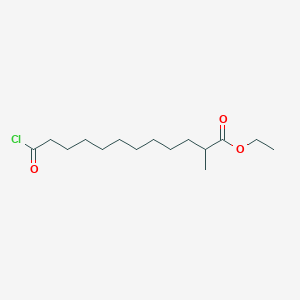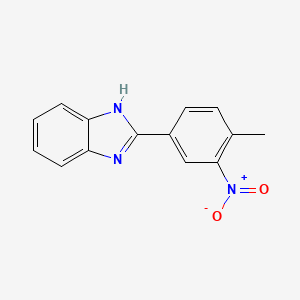
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 4-methyl-3-nitrophenyl group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methyl-3-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Reduction: 2-(4-methyl-3-amino-phenyl)-1H-benzimidazole.
Oxidation: N-oxide derivatives of the benzimidazole ring.
Substitution: Alkylated benzimidazole derivatives.
科学研究应用
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-3-nitro-phenyl)-1H-benzimidazole
- 2-(4-methyl-3-amino-phenyl)-1H-benzimidazole
- 2-(4-methyl-3-nitro-phenyl)-1H-imidazole
Uniqueness
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The nitro group enhances its potential as a prodrug, while the methyl group influences its lipophilicity and membrane permeability.
属性
分子式 |
C14H11N3O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC 名称 |
2-(4-methyl-3-nitrophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-9-6-7-10(8-13(9)17(18)19)14-15-11-4-2-3-5-12(11)16-14/h2-8H,1H3,(H,15,16) |
InChI 键 |
KHGYDWAWDOLHTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)
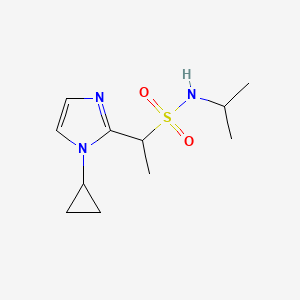

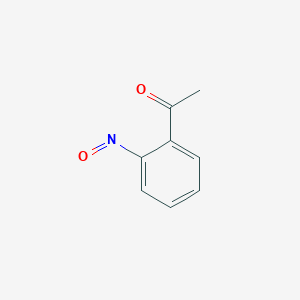

![6-Ethyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13956397.png)
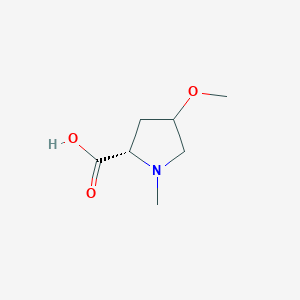

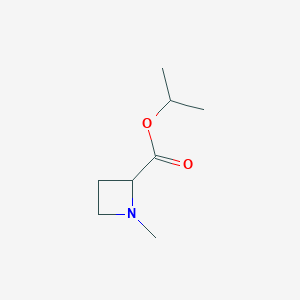

![N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13956414.png)
